molecular formula C28H28N4O3 B2637217 Methyl 3-benzyl-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 1112339-77-1

Methyl 3-benzyl-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2637217
CAS No.: 1112339-77-1
M. Wt: 468.557
InChI Key: YDPRKSQQZNLXEP-UHFFFAOYSA-N
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Description

Methyl 3-benzyl-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Scientific Research Applications

Methyl 3-benzyl-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Preparation Methods

The synthesis of Methyl 3-benzyl-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the quinazoline core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the piperazine moiety: This step involves the reaction of the quinazoline core with a piperazine derivative, such as 4-(3-methylphenyl)piperazine.

    Benzylation and esterification:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Methyl 3-benzyl-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl 3-benzyl-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Methyl 3-benzyl-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the presence of the piperazine moiety and the benzyl group, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

methyl 3-benzyl-2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxoquinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-20-7-6-10-23(17-20)30-13-15-31(16-14-30)28-29-25-18-22(27(34)35-2)11-12-24(25)26(33)32(28)19-21-8-4-3-5-9-21/h3-12,17-18H,13-16,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPRKSQQZNLXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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